molecular formula C7H15NOS B6324033 (R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide CAS No. 873695-50-2

(R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide

Cat. No. B6324033
CAS RN: 873695-50-2
M. Wt: 161.27 g/mol
InChI Key: KYRSHIKXZUFBKT-UHFFFAOYSA-N
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Description

(R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide, also known as (R)-Methylpropylsulfinamide, is a chiral sulfinamide compound used in a variety of scientific research applications. It is widely used in the field of chemistry as a chiral auxiliary, and is also commonly used in the fields of biochemistry and physiology as a chiral reagent. This compound has been used in a variety of lab experiments and studies, and has been found to have many biochemical and physiological effects.

Scientific Research Applications

(R)-Methylpropylsulfinamide is used in a variety of scientific research applications. It is widely used in the field of chemistry as a chiral auxiliary, and is also commonly used in the fields of biochemistry and physiology as a chiral reagent. In biochemistry, (R)-Methylpropylsulfinamide has been used to study the stereoselective synthesis of amino acids, peptides, and nucleotides. In physiology, it has been used to study the stereoselective synthesis of hormones and other biologically active compounds.

Mechanism of Action

(R)-Methylpropylsulfinamide acts as a chiral catalyst in the synthesis of a variety of compounds, including amino acids, peptides, nucleotides, and hormones. It works by binding to the substrate and forming an intermediate complex. This intermediate complex is then attacked by a nucleophile, which leads to the formation of the desired product.
Biochemical and Physiological Effects
(R)-Methylpropylsulfinamide has been found to have a variety of biochemical and physiological effects. It has been found to be an effective chiral reagent for the synthesis of a variety of compounds, including amino acids, peptides, nucleotides, and hormones. It has also been found to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, and to have an effect on the activity of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

(R)-Methylpropylsulfinamide has several advantages and limitations for use in lab experiments. One advantage is that it is a simple, efficient, and cost-effective synthesis method. Additionally, it has been found to be an effective chiral reagent for the synthesis of a variety of compounds. However, it has also been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, and to have an effect on the activity of certain hormones, such as testosterone. Therefore, it is important to consider these effects when using (R)-Methylpropylsulfinamide in lab experiments.

Future Directions

There are a variety of potential future directions for (R)-Methylpropylsulfinamide research. One potential direction is to further investigate its effects on enzymes and hormones. Additionally, further research could be done to investigate its potential applications in drug design and synthesis. Furthermore, research could be done to explore its potential use as a chiral reagent in the synthesis of other compounds, such as carbohydrates, lipids, and proteins. Finally, research could be done to investigate its potential use as a catalyst in the synthesis of pharmaceuticals.

properties

IUPAC Name

2-methyl-N-propan-2-ylidenepropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-6(2)8-10(9)7(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRSHIKXZUFBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide

Synthesis routes and methods

Procedure details

To a solution of 2-Methyl-2-propanesulfinamide (1.47 g) and acetone (0.98 ml) in THF (24 ml) chilled to 0° C. was added Ti(OEt)4 (5.36 ml) dropwise over the course of 15 minutes. After being stirred at room temperature for 3 days, the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate solution. The suspension was filtered through glass fiber filter paper, washing with ethyl acetate. The filtrate was washed with saturated sodium bicarbonate solution and brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (10-60% ethyl acetate in hexanes) gave the product (0.923 g, 47%). 400 M Hz 1H-NMR (CDCl3) δ: 2.34 (s, 3H), 2.18 (s, 3H), 1.23 (s, 9H).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ti(OEt)4
Quantity
5.36 mL
Type
reactant
Reaction Step Two
Yield
47%

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